3-[2-(DIMETHYLAMINO)ETHYL]-1-(2-METHOXYPHENYL)THIOUREA
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Overview
Description
3-[2-(DIMETHYLAMINO)ETHYL]-1-(2-METHOXYPHENYL)THIOUREA is a chemical compound with a complex structure that includes a thiourea group, a dimethylaminoethyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(DIMETHYLAMINO)ETHYL]-1-(2-METHOXYPHENYL)THIOUREA typically involves the reaction of 2-methoxyphenyl isothiocyanate with 2-(dimethylamino)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or ethanol, and at a temperature range of 0-25°C. The reaction proceeds through nucleophilic addition of the amine to the isothiocyanate, forming the thiourea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
3-[2-(DIMETHYLAMINO)ETHYL]-1-(2-METHOXYPHENYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
3-[2-(DIMETHYLAMINO)ETHYL]-1-(2-METHOXYPHENYL)THIOUREA has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[2-(DIMETHYLAMINO)ETHYL]-1-(2-METHOXYPHENYL)THIOUREA involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The dimethylaminoethyl group may enhance the compound’s solubility and facilitate its transport across cell membranes. The methoxyphenyl group can interact with hydrophobic pockets in proteins, contributing to the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(DIMETHYLAMINO)ETHYL]-1-(2-HYDROXYPHENYL)THIOUREA
- 3-[2-(DIMETHYLAMINO)ETHYL]-1-(2-CHLOROPHENYL)THIOUREA
- 3-[2-(DIMETHYLAMINO)ETHYL]-1-(2-NITROPHENYL)THIOUREA
Uniqueness
3-[2-(DIMETHYLAMINO)ETHYL]-1-(2-METHOXYPHENYL)THIOUREA is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This compound may exhibit different biological activities and chemical reactivity compared to its analogs with hydroxyl, chloro, or nitro substituents.
Properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]-3-(2-methoxyphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3OS/c1-15(2)9-8-13-12(17)14-10-6-4-5-7-11(10)16-3/h4-7H,8-9H2,1-3H3,(H2,13,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGARZSAXKSVFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=S)NC1=CC=CC=C1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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